Xylazine-d6
Overview
Description
Xylazine-d6 is a useful research compound. Its molecular formula is C12H16N2S and its molecular weight is 226.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, VETRANAL(TM), analytical standard is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Xylazine-d6, also known as N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, primarily targets the alpha-2 adrenergic receptors (α2-ARs) . These receptors play a crucial role in the regulation of neurotransmitter release .
Mode of Action
This compound acts as an agonist at α2 adrenoceptors . Its affinity is lower than that reported for other α2 adrenergic receptor agonists such as detomidine and medetomidine . It also displays preferential affinity for hydrolases, kinases, transporters, and ion channels . This compound’s network analysis revealed proteins such as ABCC9, RET, RAPGEF4, ACHE, TGFBR1, PGR, KCNH2, KCNN2, and TRPM8 as its high-affinity targets .
Biochemical Pathways
Upon administration, this compound is absorbed and metabolized into various intermediates. The main biotransformation pathway is likely the breakdown of the thiazine ring, with the main product being 2,6-dimethylaniline (DMA) .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME). In mammalian bodies, this compound is absorbed, metabolized into various intermediates, and broken down into final products in an extremely rapid manner . The main biotransformation pathway is most likely the breakdown of the thiazine ring .
Result of Action
The interaction of this compound with its targets leads to various physiological effects. As an agonist at α2 adrenoceptors, it can lead to hypotension and bradycardia . When combined with central nervous system depressants, such as benzodiazepines or alcohol, it can significantly depress vital functions and increase the risk of overdose and death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system, such as opioids or alcohol, can significantly alter the effects of this compound . Furthermore, the method of administration (oral, intravenous, intramuscular, etc.) can also impact its action .
Biological Activity
Xylazine-d6 is a deuterated form of xylazine, an alpha-2 adrenergic agonist commonly used in veterinary medicine for sedation and analgesia. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, case studies, and relevant research findings.
Pharmacological Properties
Xylazine acts primarily on alpha-2 adrenergic receptors, leading to sedation, analgesia, and muscle relaxation. The deuteration in this compound may influence its pharmacokinetics and metabolic stability, potentially affecting its therapeutic efficacy and safety profile.
- Alpha-2 Adrenergic Agonism : this compound binds to alpha-2 receptors in the central nervous system, inhibiting norepinephrine release, which results in sedation and analgesia.
- Sedative Effects : It produces dose-dependent sedation, often used in combination with other anesthetics to enhance effects.
Case Studies and Clinical Observations
Recent studies have highlighted the clinical implications of xylazine use, particularly in overdose scenarios.
Case Study Summary
Study | Author(s) | Number of Cases | Route of Administration | Average Dose (mg) | Outcomes |
---|---|---|---|---|---|
1 | Ehrman-Dupre et al. | 1 | IV | 1200 | Recovered |
2 | Stillwell et al. | 1 | IM | 450 | Positive outcome |
3 | PMC10063250 | 34 | Various | 40-4300 | Mixed outcomes |
- In a systematic review of cases involving xylazine, it was found that intravenous administration was common, with doses ranging significantly. Fatal outcomes were more prevalent with higher doses and concurrent use with opioids .
- The average dose in fatal cases was significantly higher than in non-fatal cases, indicating a clear dose-response relationship regarding toxicity .
Pharmacokinetics
Research indicates that the pharmacokinetic profile of this compound may differ from that of non-deuterated xylazine. Studies measuring plasma concentrations have shown variable results depending on the route of administration (IV vs. IM) and the presence of other drugs .
Toxicity and Overdose
Xylazine has been associated with severe toxicity when used alone or in combination with other substances like opioids. The literature suggests that there is no clearly defined safe concentration for xylazine in humans due to overlapping concentrations between non-fatal and fatal cases .
Properties
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPICBUSOMSTKRF-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC2=NCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746837 | |
Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-53-3 | |
Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-53-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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